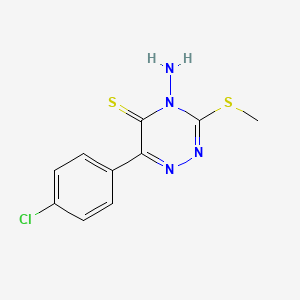
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methylsulfanyl group, and a triazine ring with a thione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of Substituents: The chlorophenyl and methylsulfanyl groups are introduced through substitution reactions using corresponding halides and thiols.
Amino Group Addition: The amino group is added via nucleophilic substitution reactions, often using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion of the thione moiety to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amino group.
Substitution: Nucleophilic substitution reactions at the amino or chlorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Acting as a ligand for certain receptors, modulating their signaling pathways.
DNA Interaction: Intercalating into DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine: Lacks the thione moiety.
6-(4-Chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the amino group.
4-Amino-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Lacks the chlorophenyl group.
Uniqueness
The uniqueness of 4-Amino-6-(4-chlorophenyl)-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the amino, chlorophenyl, and methylsulfanyl groups, along with the triazine ring and thione moiety, makes it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
61609-92-5 |
|---|---|
Molekularformel |
C10H9ClN4S2 |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
4-amino-6-(4-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C10H9ClN4S2/c1-17-10-14-13-8(9(16)15(10)12)6-2-4-7(11)5-3-6/h2-5H,12H2,1H3 |
InChI-Schlüssel |
XXEYQOWDCLSKPV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(C(=S)N1N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
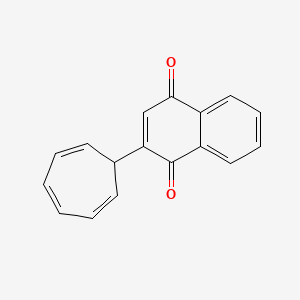
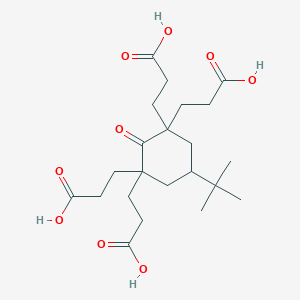
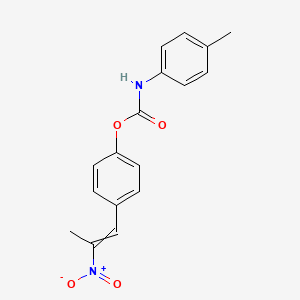

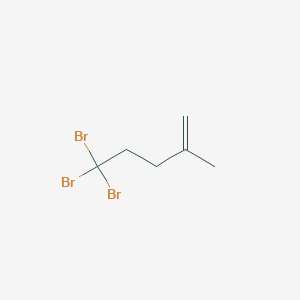
![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
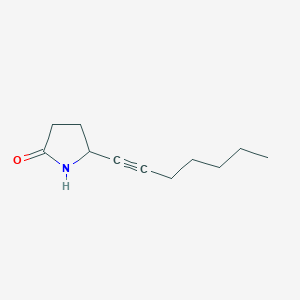
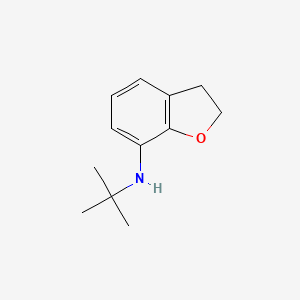

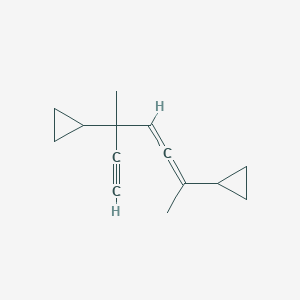

![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
